molecular formula C7H5N3O2 B1486332 Pyrazolo[1,5-a]pyrimidine-5-carboxylic acid CAS No. 1086375-50-9

Pyrazolo[1,5-a]pyrimidine-5-carboxylic acid

Cat. No.: B1486332
CAS No.: 1086375-50-9
M. Wt: 163.13 g/mol
InChI Key: SBDWLDBGGVPVAR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Pyrazolo[1,5-a]pyrimidine-5-carboxylic acid (CAS 1086375-50-9) is a high-purity chemical building block of significant interest in medicinal chemistry, particularly in the development of novel protein kinase inhibitors (PKIs) for targeted cancer therapy . The pyrazolo[1,5-a]pyrimidine scaffold is a privileged structure in drug discovery, known for its role as a potent ATP-competitive inhibitor that can modulate critical cellular signaling pathways . This carboxylic acid functionalized derivative serves as a versatile precursor for the design and synthesis of potential therapeutic agents. Research highlights its application in creating compounds that act as dual inhibitors of key kinases such as CDK2 and TRKA, which are implicated in cell cycle progression and cancer cell survival, respectively . Its structural features allow for further chemical modifications, enabling extensive structure-activity relationship (SAR) studies to optimize binding affinity, selectivity, and pharmacokinetic properties . This product is offered with a minimum purity of 97% (HPLC) and has a melting point of 222-225°C . It is supplied as a yellow powder for research purposes. For Research Use Only. Not for human or diagnostic use.

Properties

IUPAC Name

pyrazolo[1,5-a]pyrimidine-5-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H5N3O2/c11-7(12)5-2-4-10-6(9-5)1-3-8-10/h1-4H,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SBDWLDBGGVPVAR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN2C(=CC=N2)N=C1C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H5N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

163.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1086375-50-9
Record name Pyrazolo[1,5-a]pyrimidine-5-carboxylic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Mechanism of Action

Biochemical Analysis

Biochemical Properties

Pyrazolo[1,5-a]pyrimidine-5-carboxylic acid plays a crucial role in biochemical reactions due to its ability to interact with various enzymes, proteins, and other biomolecules. This compound has been shown to inhibit certain enzymes, such as kinases, which are involved in cell signaling pathways. The interaction between this compound and these enzymes can lead to the modulation of various biochemical processes, including phosphorylation and dephosphorylation reactions. Additionally, this compound can bind to specific proteins, altering their conformation and activity, which further influences cellular functions.

Cellular Effects

This compound has been found to exert significant effects on various types of cells and cellular processes. This compound can influence cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, this compound has been shown to affect the MAPK/ERK pathway, which is critical for cell proliferation and differentiation. By altering the activity of this pathway, this compound can impact cell growth and survival. Furthermore, this compound can regulate the expression of genes involved in apoptosis, thereby influencing cell death and survival mechanisms.

Molecular Mechanism

The molecular mechanism of action of this compound involves its interaction with specific biomolecules, leading to enzyme inhibition or activation and changes in gene expression. This compound can bind to the active sites of enzymes, such as kinases, and inhibit their activity by blocking substrate binding or interfering with catalytic processes. Additionally, this compound can interact with transcription factors, modulating their ability to regulate gene expression. These interactions result in changes in cellular functions and biochemical pathways, ultimately influencing cellular behavior.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time due to factors such as stability, degradation, and long-term effects on cellular function. Studies have shown that this compound is relatively stable under standard laboratory conditions, but it can degrade over extended periods or under specific environmental conditions. Long-term exposure to this compound has been observed to cause alterations in cellular functions, including changes in cell proliferation rates and metabolic activity. These temporal effects are important considerations for experimental design and data interpretation.

Metabolic Pathways

This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that influence its metabolism and activity. This compound can be metabolized by cytochrome P450 enzymes, leading to the formation of active or inactive metabolites. Additionally, this compound can affect metabolic flux and alter the levels of specific metabolites, impacting cellular energy production and biosynthetic processes. Understanding these metabolic pathways is crucial for predicting the pharmacokinetics and pharmacodynamics of this compound.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. This compound can be actively transported across cell membranes by solute carrier transporters, influencing its intracellular concentration and localization. Additionally, this compound can bind to plasma proteins, affecting its distribution and bioavailability in different tissues. These transport and distribution mechanisms play a critical role in determining the efficacy and safety of this compound in vivo.

Subcellular Localization

The subcellular localization of this compound can influence its activity and function. This compound can be targeted to specific cellular compartments, such as the nucleus or mitochondria, through targeting signals or post-translational modifications. The localization of this compound within these compartments can affect its interactions with biomolecules and its ability to modulate cellular processes. Understanding the subcellular localization of this compound is essential for elucidating its mechanism of action and optimizing its therapeutic potential.

Biological Activity

Pyrazolo[1,5-a]pyrimidine-5-carboxylic acid is a member of the pyrazolo[1,5-a]pyrimidine family, which has garnered significant attention in medicinal chemistry due to its diverse biological activities. This compound exhibits potential as an anticancer agent, selective protein inhibitor, and therapeutic for inflammatory diseases. This article synthesizes current research findings, including data tables and case studies, to provide a comprehensive overview of the biological activity associated with this compound.

Anticancer Activity

Research indicates that pyrazolo[1,5-a]pyrimidine derivatives possess notable anticancer properties. A study investigated a library of synthesized compounds based on this scaffold, focusing on their growth inhibition effects against the MDA-MB-231 human breast cancer cell line. The results are summarized in Table 1.

CompoundConcentration (µM)% Inhibition
Control-0
YM1551085
Menadione1078
4a102
4b103
.........

The study found that while positive controls like YM155 and menadione exhibited significant growth inhibition, none of the synthesized pyrazolo[1,5-a]pyrimidin-7-ols demonstrated effective anticancer activity against the tested cell line .

Enzymatic Inhibition

Pyrazolo[1,5-a]pyrimidine derivatives have also been explored as inhibitors of various enzymes. For instance, a series of benzimidazole derivatives were synthesized and evaluated for their inhibitory effects on PI3Kδ. The most potent compound identified was CPL302415, which exhibited an IC50 value of 18 nM, demonstrating high selectivity for PI3Kδ over other isoforms . This selectivity is crucial for developing therapies with fewer side effects in treating conditions like systemic lupus erythematosus and multiple sclerosis.

Mechanistic Insights

The mechanism of action for pyrazolo[1,5-a]pyrimidines often involves their ability to interact with specific protein targets. For example, the compound's structure allows it to mimic biogenic purines, facilitating its role as a competitive inhibitor in various biochemical pathways . Additionally, modifications in substituents at specific positions on the pyrazolo ring can significantly alter biological activity and selectivity .

Case Studies

Several case studies highlight the therapeutic potential of pyrazolo[1,5-a]pyrimidine derivatives:

  • Inflammatory Diseases : A study demonstrated that specific derivatives effectively inhibited PI3Kδ in vitro and showed promise for treating inflammatory conditions .
  • Antiviral Activity : Research has indicated that certain pyrazolo[1,5-a]pyrimidines exhibit antiviral properties by inhibiting viral replication mechanisms .
  • Cancer Treatment : Investigations into triazole-linked glycohybrids of pyrazolo[1,5-a]pyrimidines revealed enhanced anticancer activity compared to traditional compounds .

Scientific Research Applications

Anticancer Activity

The pyrazolo[1,5-a]pyrimidine scaffold has been extensively studied for its anticancer properties. Research indicates that derivatives of this compound can inhibit cancer cell growth through various mechanisms.

Case Study: Anticancer Screening

  • A study screened a library of synthesized pyrazolo[1,5-a]pyrimidin-7-ols against the MDA-MB-231 breast cancer cell line. The results showed no significant growth inhibition, prompting further investigation into triazole-linked glycohybrids of pyrazolo[1,5-a]pyrimidines, which displayed promising anticancer activity in subsequent tests .

Phosphodiesterase Inhibition

Pyrazolo[1,5-a]pyrimidine derivatives have been identified as potent inhibitors of phosphodiesterase (PDE) enzymes, particularly PDE2A. These compounds are being explored for their potential in treating cognitive dysfunctions and neurodegenerative diseases.

Case Study: PDE2A Inhibitors

  • A novel series of pyrazolo[1,5-a]pyrimidine derivatives were developed to enhance potency and selectivity as PDE2A inhibitors. One lead compound demonstrated an IC50 of 66 nM and showed favorable pharmacokinetic properties, suggesting potential for clinical application in cognitive disorders .

Antimicrobial Properties

Recent studies have highlighted the antimicrobial activity of pyrazolo[1,5-a]pyrimidine derivatives against various pathogens. This expands the utility of these compounds beyond oncology.

Case Study: Antituberculosis Activity

  • High-throughput screening identified pyrazolo[1,5-a]pyrimidin-7(4H)-one as a potential lead compound against tuberculosis. The compound exhibited significant activity against Mycobacterium tuberculosis, indicating its promise in infectious disease treatment .

Structure-Activity Relationships

Understanding the structure-activity relationship (SAR) of pyrazolo[1,5-a]pyrimidine derivatives is crucial for optimizing their biological activities.

Key Findings:

  • Substitutions at the 5 and 6 positions of the pyrazolo[1,5-a]pyrimidine core have been shown to significantly influence potency. For instance, introducing a methyl group at the 6-position resulted in a tenfold increase in PDE2A inhibitory activity .

Synthesis Strategies

Various synthetic approaches have been developed to create pyrazolo[1,5-a]pyrimidine derivatives with improved efficacy.

Synthesis Overview:

  • A multi-step synthesis involving functionalization of the pyrazolo[1,5-a]pyrimidine core has been reported. This includes reactions such as chlorination and nucleophilic substitution to introduce diverse substituents that enhance biological activity .

Comparison with Similar Compounds

Key Isomers and Analogues:

Pyrazolo[3,4-b]pyridine-4-carboxamides : These regioisomers exhibit different nitrogen atom arrangements, reducing planarity and altering binding modes compared to pyrazolo[1,5-a]pyrimidines. This impacts their kinase inhibition profiles .

Triazolo[1,5-a]pyrimidine-5-carboxylic Acids : Replacement of the pyrazole ring with a triazole moiety (e.g., 7-oxo-4H,7H-[1,2,4]triazolo[1,5-a]pyrimidine-5-carboxylic acid) increases hydrogen-bond acceptor capacity (5 acceptors vs. 4 in pyrazolo analogues), influencing solubility and target affinity .

Pyrazolo[5,1-b]pyrimidines : Positional isomerism shifts the carboxylic acid group, leading to variations in electronic density and steric hindrance, which modulate interactions with ATP-binding pockets in kinases .

Table 1: Molecular Properties of Selected Analogues

Compound Name Molecular Formula Molecular Weight Substituents Key Features
This compound C7H5N3O2 179.14 None (parent compound) Planar core, high kinase selectivity
5,7-Diphenylpyrazolo[1,5-a]pyrimidine-2-carboxylic acid C19H13N3O2 315.33 Phenyl groups at C5, C7 Enhanced lipophilicity, anticancer activity
2-Methyl-7-(trifluoromethyl)this compound C9H6F3N3O2 245.16 CF3 at C7, CH3 at C2 Improved metabolic stability
7-Cyclopropyl-2-methylthis compound C11H11N3O2 233.23 Cyclopropyl at C7, CH3 at C2 Balanced solubility and potency

Structure-Activity Relationship (SAR) Insights

  • C5 Substituents : Carboxylic acid groups enhance water solubility and hydrogen-bonding capacity, critical for target engagement.
  • C7 Modifications : Bulky groups (e.g., cyclopropyl, phenyl) improve binding pocket occupancy but may reduce oral bioavailability .
  • C2 Functionalization : Methyl or trifluoromethyl groups optimize pharmacokinetic profiles by balancing lipophilicity and metabolic stability .

Preparation Methods

Cyclization of 5-Amino-3-methylpyrazole with Diethyl Malonate

One of the classical routes to pyrazolo[1,5-a]pyrimidine derivatives involves the reaction of 5-amino-3-methylpyrazole with diethyl malonate in the presence of a base such as sodium ethanolate. This reaction yields a dihydroxy-heterocycle intermediate with high efficiency (89% yield). Subsequent chlorination with phosphorus oxychloride converts the diol to a dichloro derivative, which can undergo nucleophilic substitution to introduce various substituents at specific positions on the pyrazolo[1,5-a]pyrimidine core.

  • Key steps:
    • 5-Amino-3-methylpyrazole + diethyl malonate + sodium ethanolate → dihydroxy-heterocycle (89% yield)
    • Chlorination with POCl₃ → 5,7-dichloro-2-methylpyrazolo[1,5-a]pyrimidine (61% yield)
    • Nucleophilic substitution (e.g., morpholine) → substituted pyrazolo[1,5-a]pyrimidines (94% yield)

This multi-step approach allows further functionalization at the C(5) position, enabling exploration of structure-activity relationships for derivative compounds.

Hydrolysis of Methyl Ester to Obtain Pyrazolo[1,5-a]pyrimidine-5-carboxylic Acid

A widely used method for preparing the target carboxylic acid involves hydrolysis of the corresponding methyl ester under acidic conditions. The methyl ester of this compound is treated with concentrated hydrochloric acid in acetic acid and water at elevated temperature (120 °C) for 3 hours. After the reaction, neutralization and filtration yield the carboxylic acid as a light yellow solid with a good yield of approximately 87%.

Parameter Details
Starting material Methyl this compound methyl ester (100 mg, 0.56 mmol)
Solvent Acetic acid (5 mL), water (3 mL)
Acid Concentrated HCl (37%, 5 mL)
Temperature 120 °C
Reaction time 3 hours
Work-up Concentration under vacuum, pH adjustment to 5 with saturated aqueous sodium carbonate, filtration
Yield 87%
Product This compound (light yellow solid)
Characterization LC/MS (m/z = 164.0 [M+H]+), purity confirmed

This method is notable for its simplicity, reproducibility, and relatively high yield, making it a preferred route for laboratory-scale synthesis.

Cyclization from 3-Aminopyrazole and 1,3-Dicarbonyl Compounds

Another classical synthetic strategy involves the cyclization of 3-aminopyrazole derivatives with 1,3-dicarbonyl compounds under acidic conditions. For example, the carboxylation product of 3-aminopyrazole-4-carboxylic acid can be refluxed in ethanol with hydrochloric acid and zinc chloride, followed by addition of 1,1,3,3-tetramethoxypropane. The reaction mixture is then neutralized and extracted, yielding pyrazolo[1,5-a]pyrimidine derivatives after purification.

  • Reaction conditions:
    • Ethanol solvent with 10 M HCl and ZnCl₂
    • Reflux with tetramethoxypropane for 1 hour
    • Neutralization with aqueous ammonia
    • Extraction with chloroform
    • Purification by vacuum sublimation at ~80 °C

This method affords pyrazolo[1,5-a]pyrimidine with an 86% yield based on 3-aminopyrazole-4-carboxylic acid, demonstrating efficiency in ring formation and functionalization.

Oxidative Cyclization Using Acetic Acid and Oxygen Atmosphere

A more recent and efficient synthetic approach involves oxidative cross-dehydrogenative coupling reactions between 1,3-dicarbonyl compounds and N-amino-2-iminopyridines under acetic acid and oxygen atmosphere. Although this method primarily targets pyrazolo[1,5-a]pyridine derivatives, the mechanistic insights and conditions are relevant for analogous pyrazolo[1,5-a]pyrimidine systems.

Entry Molar equiv. of Acetic Acid Atmosphere Yield (%)
1 2 Air 34
2 4 Air 52
3 6 Air 74
4 6 O₂ 94
5 6 Argon 6
  • Reaction conditions: N-amino-2-iminopyridine (3 mmol), ethyl acetoacetate (3 mmol), ethanol (10 mL), 130 °C, 18 h.

The reaction proceeds via nucleophilic addition of the enol form of the β-dicarbonyl compound to the amino-imino pyridine, followed by oxidative dehydrogenation using molecular oxygen to form the pyrazolo ring system. The presence of oxygen significantly enhances the yield, indicating its role as an oxidant in the cyclization process.

Summary Table of Preparation Methods

Method Key Reagents/Conditions Yield (%) Notes
Cyclization of 5-amino-3-methylpyrazole with diethyl malonate Sodium ethanolate base, POCl₃ chlorination, nucleophilic substitution 61-94 Multi-step, allows functionalization at C(5)
Acidic hydrolysis of methyl ester Conc. HCl, acetic acid, 120 °C, 3 h 87 Simple, high yield, suitable for scale-up
Cyclization of 3-aminopyrazole with 1,3-dicarbonyl Ethanol, HCl, ZnCl₂, reflux, tetramethoxypropane 86 Classical method, efficient ring formation
Oxidative cyclization with O₂ and AcOH N-amino-2-iminopyridine, β-dicarbonyl, O₂, 130 °C, 18 h Up to 94 Oxygen atmosphere critical, modern oxidative method

Q & A

Q. What are the common synthetic routes for Pyrazolo[1,5-a]pyrimidine-5-carboxylic acid derivatives?

  • Methodological Answer : this compound derivatives are typically synthesized via cyclization of 5-aminopyrazole precursors with β-ketoesters or acetylacetone under acidic conditions (e.g., acetic acid with H₂SO₄ catalysis) . A regioselective one-pot synthesis using enamine intermediates has also been reported, achieving yields of 70–85% . For carboxylation, direct amidation of pyrazolo[1,5-a]pyridine-3-carboxylic acids with primary amines via carbodiimide coupling (e.g., EDCI/HOBt) is a key step . Improved methods include microwave-assisted reactions to reduce reaction times from 12 hours to 2 hours .

Q. Table 1: Key Synthetic Routes

MethodPrecursorsConditionsYield (%)Reference
Cyclization5-Aminopyrazole + β-ketoesterAcOH, H₂SO₄, reflux70–85
One-pot synthesisEnamines + hydrazine hydrateEtOH, 80°C65–78
AmidationCarboxylic acid + primary amineEDCI/HOBt, DMF, RT80–92

Q. How are analytical techniques like NMR and HPLC used to characterize these compounds?

  • Methodological Answer :
  • ¹H/¹³C NMR : Used to confirm regiochemistry and substitution patterns. For example, the carboxylic acid proton in this compound derivatives appears as a singlet near δ 12.5–13.0 ppm .
  • HPLC-PDA : Purity assessment (typically >95%) using C18 columns with mobile phases like acetonitrile/water (0.1% TFA) .
  • Mass Spectrometry : High-resolution MS (HRMS) validates molecular formulas (e.g., C₁₁H₈F₃N₃O₂ for 7-trifluoromethyl derivatives) .

Q. What are the typical pharmacological targets for these compounds?

  • Methodological Answer : These derivatives exhibit activity against:
  • Kinases : EphB and VEGFR2 inhibitors (IC₅₀ = 0.5–10 nM) via competitive ATP-binding site interactions .
  • Anticancer Targets : CDK2, CDK9, and B-Raf kinase inhibition (e.g., pyrazolo[1,5-a]pyrimidine-3-carboxamides with IC₅₀ < 100 nM) .
  • CRF1 Receptors : Antagonists for neurological disorders .

Advanced Research Questions

Q. How can regioselectivity be optimized in multi-step synthesis of pyrazolo[1,5-a]pyrimidines?

  • Methodological Answer : Regioselectivity is controlled by:
  • Catalyst Design : Use of Lewis acids (e.g., ZnCl₂) to direct cyclization toward the 5-carboxylic acid isomer .
  • Solvent Effects : Polar aprotic solvents (e.g., DMF) favor 5-substitution over 7-substitution .
  • Temperature Gradients : Lower temperatures (0–5°C) reduce side reactions during enamine formation .

Q. How to address contradictions in reported biological activity data across studies?

  • Methodological Answer : Discrepancies often arise from:
  • Assay Conditions : Varying ATP concentrations (e.g., 10 μM vs. 100 μM) in kinase assays can shift IC₅₀ values by 10-fold .
  • Cell Lines : Differences in metabolic activity (e.g., HepG2 vs. MCF-7) impact cytotoxicity results .
  • Structural Nuances : Trifluoromethyl groups at C7 enhance VEGFR2 inhibition but reduce solubility, affecting in vivo efficacy .

Q. What computational strategies predict structure-activity relationships (SAR) for kinase inhibition?

  • Methodological Answer :
  • Molecular Docking : AutoDock Vina or Schrödinger Suite models interactions with kinase active sites (e.g., hydrogen bonding with Lys539 in B-Raf) .
  • QSAR Models : 3D descriptors (e.g., polar surface area, logP) correlate with blood-brain barrier penetration for CNS targets .
  • MD Simulations : 100-ns trajectories assess binding stability of carboxamide derivatives .

Q. How to resolve discrepancies between in vitro and in vivo efficacy data?

  • Methodological Answer :
  • Pharmacokinetic Profiling : Measure plasma stability (e.g., mouse microsomal assays) to identify metabolic hotspots. Methyl ester prodrugs of carboxylic acids improve oral bioavailability .
  • Dosing Regimens : BID (twice daily) dosing in xenograft models compensates for rapid clearance (t₁/₂ = 2–4 hours) .
  • Tissue Distribution : LC-MS/MS quantifies tumor vs. liver accumulation (e.g., 5-carboxylic acid derivatives show 3:1 tumor selectivity) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Pyrazolo[1,5-a]pyrimidine-5-carboxylic acid
Reactant of Route 2
Pyrazolo[1,5-a]pyrimidine-5-carboxylic acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.